Bienvenue dans la boutique en ligne BenchChem!

Thioridazine

Neuroscience Receptor Pharmacology Antipsychotic Screening

Procure Thioridazine (CAS 50-52-2) for its irreplaceable polypharmacology—potent dopamine D2 family antagonism (Ki 0.4 nM), PI3K/Akt/mTOR pathway inhibition, and validated hERG blockade (IC50 224±42 nM). Unlike other phenothiazines, its (+)- and (−)-enantiomers exhibit opposing stereoselectivity at D1 vs. D2 receptors, enabling receptor-subtype dissection. Demonstrates preferential toxicity toward cancer stem cells in glioblastoma, melanoma, leukemia, and breast cancer models. Serves as a benchmark positive control in cardiac safety assays (QTc prolongation OR 4.7). Insist on enantiopure or racemic research-grade material—class-based substitution is scientifically invalid.

Molecular Formula C21H26N2S2
Molecular Weight 370.6 g/mol
CAS No. 50-52-2
Cat. No. B1682328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioridazine
CAS50-52-2
SynonymsAldazine
Apo Thioridazine
Apo-Thioridazine
ApoThioridazine
Meleril
Mellaril
Melleretten
Melleril
Melleryl
Melzine
Rideril
Sonapax
Thioridazine
Thioridazine HCL
Thioridazine Hydrochloride
Thioridazine neurazpharm
Thioridazine-neurazpharm
Thioridazineneurazpharm
Thiozine
Molecular FormulaC21H26N2S2
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC
InChIInChI=1S/C21H26N2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
InChIKeyKLBQZWRITKRQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in alcohol (1 in 6), chloroform (1 in 0.81), ether (1 in 3);  freely soluble in dehydrated alcohol. Insoluble in water
Slightly soluble in acetone
In water, log units of molar solubility, mole/L = -5.82 (0.560 mg/L)
8.55e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thioridazine (CAS 50-52-2): Procurement and Research-Grade Specification Overview


Thioridazine (CAS 50-52-2) is a first-generation phenothiazine antipsychotic that functions as a potent antagonist at dopamine D2 family receptors [1]. It exhibits (sub-)nanomolar affinity for multiple dopamine receptor subtypes, with reported Ki values of 0.4 nM (D2), 1.5 nM (D3), and 1.5 nM (D4), alongside nanomolar affinity for α1A (3.2 nM) and α1B (2.4 nM) adrenergic receptors . As a tricyclic neuroleptic, thioridazine is commercially available as the free base (parent compound) and as the hydrochloride salt (CAS 130-61-0) for research applications spanning neuroscience, oncology, and antimicrobial discovery [1].

Why Generic Substitution of Thioridazine with Other Phenothiazines Is Not Scientifically Equivalent


Thioridazine cannot be freely substituted with other phenothiazine antipsychotics (e.g., chlorpromazine, fluphenazine, trifluoperazine) because it exhibits a distinct polypharmacology profile across dopamine, serotonin, adrenergic, and ion channel targets that differs quantitatively from its closest analogs [1]. Unlike chlorpromazine, which shows minimal anti-5-HT2A activity, thioridazine possesses measurable serotonin receptor engagement that contributes to its divergent side-effect signature [2]. Furthermore, thioridazine is a chiral compound administered as a racemate, with its (+)- and (−)-enantiomers demonstrating opposing stereoselectivities at D1 versus D2 receptors—a unique feature among clinically used phenothiazines [3]. These differential molecular interactions translate into quantifiable variations in receptor binding kinetics, cellular functional responses, and in vivo toxicity profiles that make direct class-based substitution scientifically invalid [4].

Thioridazine (CAS 50-52-2): Quantifiable Differentiation Evidence for Scientific Procurement Decisions


Comparative D2 Dopamine Receptor Affinity: Thioridazine vs. Chlorpromazine and Haloperidol in Human Brain Tissue

In competitive radioreceptor assays using [3H]spiperone binding to human putamen and nucleus accumbens D2 dopamine receptors, thioridazine exhibited an IC50 of 20 nM, demonstrating marginally higher D2 affinity than chlorpromazine (IC50 25 nM) but approximately 8-fold lower affinity than haloperidol (IC50 2.5 nM) [1]. The relative potency ranking across eight neuroleptics was: spiperone (0.2 nM) > haloperidol (2.5 nM) > trifluperidol (2.6 nM) > fluphenazine (5 nM) > thioridazine (20 nM) > chlorpromazine (25 nM) > metoclopramide (100 nM) > clozapine (300 nM) [1].

Neuroscience Receptor Pharmacology Antipsychotic Screening

hERG Potassium Channel Inhibition: Quantitative Cardiotoxicity Risk Stratification Among Phenothiazines

In whole-cell patch clamp assays evaluating hERG potassium channel blockade, thioridazine exhibited an IC50 of 224 ± 42 nM, demonstrating substantially greater inhibitory potency than other phenothiazines tested [1]. The rank order of hERG inhibition was: thioridazine (224 nM) > perphenazine (1003 nM) > trifluoperazine (1406 nM) > chlorpromazine (1561 nM), indicating that thioridazine is approximately 7-fold more potent at blocking hERG channels than chlorpromazine (224 vs. 1561 nM) [1].

Cardiac Safety Pharmacology Ion Channel Screening Toxicology

Enantiomer-Specific Dopamine Receptor Selectivity: (+)-Thioridazine (D2-Preferring) vs. (−)-Thioridazine (D1-Preferring)

Competitive radioreceptor assays using rat brain membranes revealed that the two enantiomers of thioridazine display markedly different receptor selectivity profiles. (+)-Thioridazine exhibited 2.7-fold higher affinity for D2 receptors and 4.5-fold higher affinity for α1-adrenergic receptors compared to (−)-thioridazine [1]. Conversely, (−)-thioridazine demonstrated 10-fold higher affinity for D1 dopamine receptors relative to the (+)-enantiomer [1]. Both enantiomers displayed comparable affinities for muscarinic receptors [1].

Chiral Pharmacology Stereoselective Binding Receptor Subtype Differentiation

Subchronic 5-HT2 Receptor Downregulation: Differential Magnitude Among Antipsychotics

Following 21-day subchronic administration in rats, Scatchard analysis of [3H]spiperone binding in cerebral cortex revealed differential 5-HT2 radioligand binding density reduction across neuroleptics [1]. Chlorpromazine produced a 60% reduction, cis-flupenthixol produced a 27% reduction, and thioridazine produced an 18% reduction in 5-HT2 binding sites [1]. The selective D2 antagonists haloperidol and sulpiride were totally ineffective at inducing 5-HT2 downregulation [1].

Serotonin Receptor Adaptation Chronic Dosing Effects Receptor Plasticity

Clinical Cardiotoxicity in Overdose: Quantified QTc Prolongation Risk vs. Chlorpromazine and Other Neuroleptics

A comparative analysis of 299 neuroleptic poisoning cases revealed that thioridazine overdose carries significantly elevated cardiotoxicity risk relative to other neuroleptics [1]. Thioridazine was more likely to cause prolonged QTc > 450 ms (odds ratio 4.7, 95% CI 2.7–7.9, p = 0.001), prolonged QT interval (odds ratio 5.2, 95% CI 1.6–17.1, p = 0.006), widened QRS > 100 ms (odds ratio 3.1, 95% CI 1.5–6.3, p = 0.001), and tachycardia (odds ratio 1.7, 95% CI 1.1–2.9, p = 0.03) compared to the pooled comparator group including chlorpromazine, trifluoperazine, haloperidol, and others [1].

Clinical Toxicology QTc Prolongation Cardiac Safety

Validated Research and Application Scenarios for Thioridazine (CAS 50-52-2) Based on Quantitative Evidence


Anticancer Stem Cell Targeting: PI3K/Akt/mTOR Pathway Inhibition

Thioridazine demonstrates validated utility in oncology research as a functional inhibitor of the PI3K/Akt/mTOR/p70S6K signaling pathway, with documented anti-angiogenic effects and preferential toxicity toward cancer stem cell (CSC) populations [1]. Researchers studying glioblastoma, melanoma, leukemia, and breast cancer stem cells may select thioridazine based on its dual dopamine receptor antagonism and mTOR pathway suppression, a polypharmacology profile that distinguishes it from other phenothiazines [2].

hERG Channel Blockade and Cardiac Safety Pharmacology Studies

Given its high-potency hERG channel inhibition (IC50 224 ± 42 nM), thioridazine serves as a validated positive control compound in cardiac safety screening assays evaluating drug-induced QT prolongation risk [1]. Its approximately 7-fold greater hERG inhibitory potency compared to chlorpromazine (IC50 1561 nM) [1], and the quantified clinical risk of QTc prolongation (OR 4.7) in overdose settings [2], make thioridazine a benchmark comparator for profiling novel chemical entities in torsadogenic liability assessments.

Chiral Pharmacology and Enantiomer-Selective Dopamine Receptor Studies

The opposing stereoselectivity of (+)- and (−)-thioridazine at D2 versus D1 dopamine receptors (2.7-fold D2 preference for (+)-enantiomer; 10-fold D1 preference for (−)-enantiomer) [1] enables their use as pharmacological tools for dissecting D1- and D2-mediated signaling pathways. Procurement of enantiopure thioridazine, rather than the clinical racemate, allows researchers to achieve receptor subtype selectivity unattainable with other phenothiazine antipsychotics [1].

Serotonin Receptor Adaptation and Chronic Dosing Models

Thioridazine's intermediate effect on subchronic 5-HT2 receptor downregulation (18% reduction) positions it between the strong downregulation induced by chlorpromazine (60%) and the absence of effect with haloperidol (0%) [1]. This graded response profile makes thioridazine a valuable tool for investigating the temporal dynamics and molecular mechanisms of antipsychotic-induced serotonin receptor plasticity in rodent models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thioridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.